
2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one
説明
2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one, also known as 2-Chloro-1-fluoroethylpiperidine, is a novel synthetic compound that has been studied for its potential applications in scientific research. This compound has a wide range of properties and characteristics which make it a useful tool for researchers in a variety of fields.
科学的研究の応用
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound exhibits a unique chemical structure that may be utilized in the synthesis of potential therapeutic agents. Its fluorinated moiety could be particularly useful in creating novel pharmacophores for drug discovery . The presence of both chloro and fluoro groups might allow for selective reactions, leading to the development of compounds with specific biological activities.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound’s ability to interact with various enzymes could be explored. It may serve as an inhibitor or modulator for certain enzymatic pathways, providing insights into enzyme function and potential therapeutic targets .
Pharmacology: Development of Diagnostic Reagents
Pharmacologically, 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one could be used to develop diagnostic reagents. Its structure could be modified to create compounds that bind selectively to biomarkers of diseases, aiding in the detection and diagnosis of health conditions .
Organic Synthesis: Building Block for Complex Molecules
The compound can act as a versatile building block in organic synthesis. Its piperidine ring is a common motif in many organic molecules, and the additional functional groups present opportunities for further chemical modifications, leading to the synthesis of complex organic molecules .
Analytical Chemistry: Chromatographic Studies
In analytical chemistry, 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one could be used in chromatographic studies to understand the behavior of similar compounds during separation processes. This can help in the development of new analytical methods for detecting such compounds in various matrices .
Materials Science: Functional Material Development
Lastly, in materials science, the compound’s structural features might be exploited to create functional materials. For example, its incorporation into polymers could result in materials with unique properties such as enhanced durability or specific interaction with light or other substances .
作用機序
The mechanism of action of 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one is not specified in the search results. The compound’s diverse applications in scientific research suggest it may have multiple mechanisms of action depending on the context.
Safety and Hazards
The compound 1-(2-Fluoroethyl)piperidin-4-ol, which shares some structural similarity with 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one, is reported to be harmful by inhalation, in contact with skin, and if swallowed . It is reasonable to assume that 2-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)butan-1-one may have similar hazards, but specific safety data for this compound is not provided in the search results.
特性
IUPAC Name |
2-chloro-1-[4-(2-fluoroethyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClFNO/c1-2-10(12)11(15)14-7-4-9(3-6-13)5-8-14/h9-10H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNAPRHRAAFQLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(CC1)CCF)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





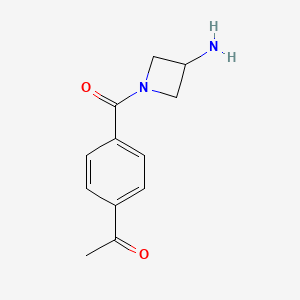
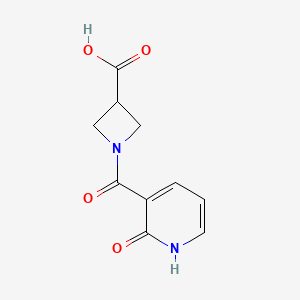


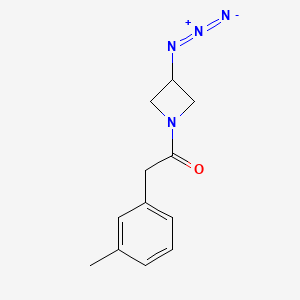
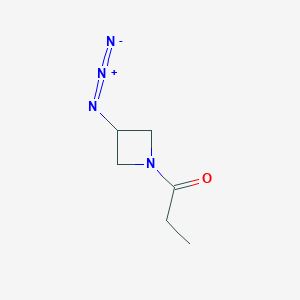

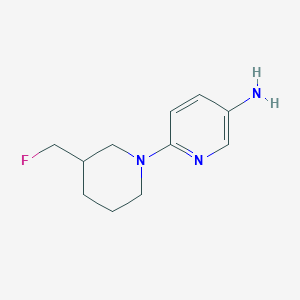
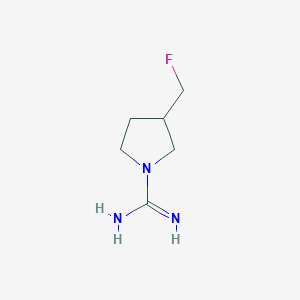

![(3-hydroxyazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1476438.png)
